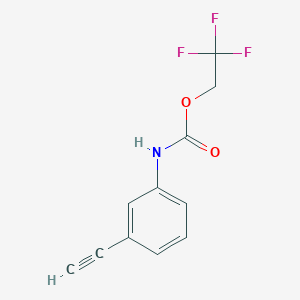
2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate
Overview
Description
“2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate” is a chemical compound with the molecular formula C11H8F3NO2 . It is used in various fields of research, including life sciences and organic synthesis .
Molecular Structure Analysis
The molecular structure of “2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate” is represented by the InChI code: 1S/C11H8F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h1,3-6H,7H2,(H,15,16) .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Its molecular weight is 243.19 .Scientific Research Applications
Synthesis of 2,3-disubstituted indole and carbazole derivatives
2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate derivatives participate in palladium(II)-catalyzed cyclization with alkenes, leading to the formation of 2-substituted 3-ethenylindoles. Additionally, this compound is used in the intramolecular cyclization of ethyl 2-ethynylphenylcarbamates with an ethenyl part in the ethynyl group to produce carbazole derivatives. This process showcases the compound's utility in constructing complex heterocyclic structures, valuable in pharmaceuticals and material science (Yasuhara et al., 2002).
Synthesis of difluorinated polyols
Trifluoroethyl N-[2-(tert-butyldiphenylsilyloxy)ethyl]-N-isopropylcarbamate is used in a reaction sequence involving dehydrofluorination–metallation followed by BF3·OEt2 mediated addition to aldehydes. This sequence results in the formation of allylic alcohols and, subsequently, difluorinated polyols upon further reactions. This highlights the compound's role in the synthesis of complex molecules with potential applications in various fields, including material science and pharmaceuticals (Balnaves et al., 1999).
Catalytic activity in acylation reactions
Although not directly about 2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate, it's worth mentioning the high catalytic activity of scandium trifluoromethanesulfonate in acylation of alcohols with acid anhydrides. This showcases the potential reactivity of trifluoroethyl-containing compounds in facilitating acylation reactions, which could suggest possible catalytic applications for similar structures (Ishihara et al., 1996).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-2-8-4-3-5-9(6-8)15-10(16)17-7-11(12,13)14/h1,3-6H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWNSFNIRMWYBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233982 | |
| Record name | 2,2,2-Trifluoroethyl N-(3-ethynylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-(3-ethynylphenyl)carbamate | |
CAS RN |
1087798-02-4 | |
| Record name | 2,2,2-Trifluoroethyl N-(3-ethynylphenyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087798-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,2-Trifluoroethyl N-(3-ethynylphenyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




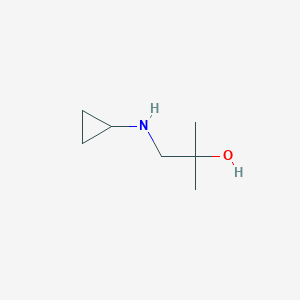


![2-[Methyl(thiolan-3-yl)amino]acetic acid](/img/structure/B1519207.png)



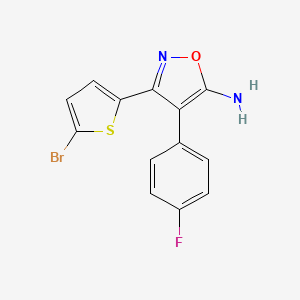
![4-[4-(2-Methoxyethyl)phenoxy]aniline](/img/structure/B1519216.png)
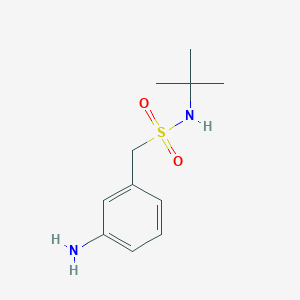

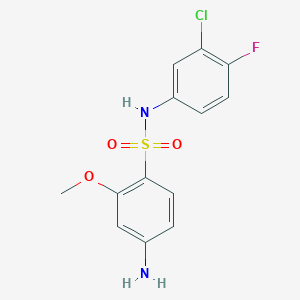
![methyl({[3-methyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1519224.png)